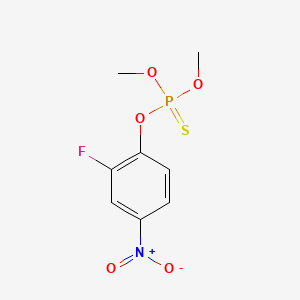
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aromatic ring substituted with a fluorine and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-fluoro-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane or toluene, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester involves the inhibition of enzymes, particularly those containing serine residues in their active sites. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparison with Similar Compounds
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Methyl parathion: Another organophosphorus compound with similar enzyme inhibition properties but different substituents on the aromatic ring.
Tolclofos-methyl: Contains a dichloro-methylphenyl group instead of the fluoro-nitrophenyl group.
Etrimfos: Contains an ethoxy-ethyl-pyrimidinyl group, showing different biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
CAS No. |
50589-96-3 |
|---|---|
Molecular Formula |
C8H9FNO5PS |
Molecular Weight |
281.20 g/mol |
IUPAC Name |
(2-fluoro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9FNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
UGCIJNHCNMCAGA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















